1-(2-氯-5-羟基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

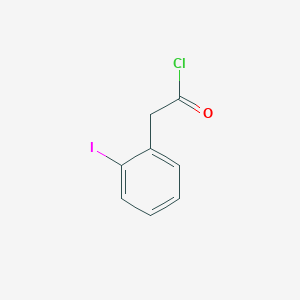

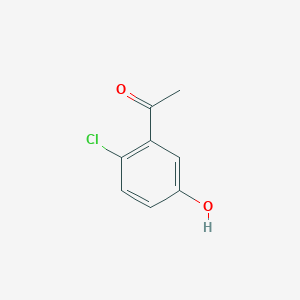

1-(2-Chloro-5-hydroxyphenyl)ethan-1-one, often referred to as 2-Chloro-5-hydroxybenzaldehyde or 2-Chloro-5-hydroxybenzyl alcohol, is an organic compound belonging to the class of aromatic aldehydes. It is a white, crystalline solid with a characteristic odor and is soluble in water, alcohols, and ethers. The compound has been widely studied due to its various applications in the scientific community, and its ability to act as a precursor to a variety of other compounds.

科学研究应用

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives .

- Methods of Application : The reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with 6 M hydrochloric acid in the presence of acetic acid at room temperature followed by treatment with hydrogen peroxide for 12 hours provided acid 2 bearing two chlorine substituents in the benzene ring .

- Results or Outcomes : A number of compounds were identified as potent antioxidants. Antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .

Application in Medicinal Chemistry

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of (E)-N′-(1-(5-chloro-2-hydroxyphenyl)propylidene)-4-hydroxybenzohydrazide .

- Methods of Application : A mixture of 4-hydroxybenzohydrazide (1 mmol, 152.2 mg), 1-(5-chloro-2-hydroxyphenyl)propan-1-one(184.6mg,1mmol), a few drops of glacial acetic acid, and 20 mL anhydrous ethanol was refluxed. The resulting solution was cooled to room temperature, and then left undisturbed for about several days to form yellow block crystals .

- Results or Outcomes : The 4-hydroxybenzoyl hydrazones as an important class of schiff-bases are widely investigated in coordination chemistry because of their excellent coordination properties .

Application in Difluoromethylation of Phenols

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

- Methods of Application : The reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and DMF at 120 ℃ for 2 hours provided the desired product .

- Results or Outcomes : The reaction resulted in the successful synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

Application in Antimicrobial Research

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : Derivatives of “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” have been studied for their antimicrobial properties .

- Methods of Application : The compounds were tested against various strains of bacteria and fungi, including Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Clostridioides difficile, Candida auris, and Aspergillus fumigatus .

- Results or Outcomes : The study found that some of the derivatives exhibited antimicrobial activity against the tested strains .

Application in Difluoromethylation of Phenols

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

- Methods of Application : The reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and DMF at 120 ℃ for 2 hours provided the desired product .

- Results or Outcomes : The reaction resulted in the successful synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

Application in Organic Synthesis

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in organic synthesis as an intermediate .

- Methods of Application : It is soluble in ethanol, ether, chloroform, and benzene, slightly soluble in water, and insoluble in petroleum ether . It is used in the synthesis of various organic compounds .

- Results or Outcomes : The compound is a key intermediate in the synthesis of various pharmaceuticals .

属性

IUPAC Name |

1-(2-chloro-5-hydroxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNYFHXIRJVPGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499274 |

Source

|

| Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |

CAS RN |

58020-38-5 |

Source

|

| Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)